molecular formula C4H8BLiNO B121078 Lithium morpholinoborohydride 1M solut CAS No. 144240-18-6

Lithium morpholinoborohydride 1M solut

Cat. No. B121078
M. Wt: 103.9 g/mol
InChI Key: CSOVKWOHYLLGOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of lithium morpholinoborohydride-related compounds involves complex equilibria and the formation of intermediates. For instance, the reaction of lithium morpholide with N,N-dibutylformamide and 1-formylpiperidine leads to the formation of mixed diamino lithium alkoxides. These intermediates then collapse to form the lithium morpholide carbamoyl anion, which further reacts with morpholine to yield lithium dimorpholinemethoxide, as detected by 13C NMR .

Molecular Structure Analysis

The molecular structure of lithium morpholinoborohydride derivatives can be complex. For example, the addition of lithium derivatives of substituted 4-alkyl-3-morpholinones to carbonyl compounds results in racemic 2-(1-hydroxyalkyl)-4-alkyl-3-morpholinones. The stereochemical course of these reactions has been analyzed using 1H-NMR spectroscopy, which helps in understanding the isomer ratios and configurations of the resulting compounds .

Chemical Reactions Analysis

Chemical reactions involving lithium morpholinoborohydride derivatives are diverse. The addition reactions to carbonyl compounds, as mentioned, lead to various racemic morpholinone derivatives. These reactions are important for the synthesis of complex organic molecules and have implications in the field of organic chemistry .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of lithium morpholinoborohydride, they do provide information on related compounds. For instance, the trimetallic borohydride Li3MZn5(BH4)15, which includes lithium, has been synthesized and characterized. Its crystal structure has been analyzed using synchrotron radiation powder X-ray and neutron diffraction, as well as DFT calculations. This compound exhibits a hexagonal structure and contains channels built from face-sharing (BH4)6 octahedra, which could be potentially interesting as solid-state electrolytes. However, its application in hydrogen storage is limited due to its decomposition into known metal borohydrides .

Scientific Research Applications

1. Fluorescent Chemosensor for Lithium Ion Sensing

A novel lithium fluoroionophore has been developed as an optical sensor for the determination of lithium ions. This sensor is highly selective for Li+ and shows a binding-induced blue shift in fluorescence spectra, making it useful for quantitative measurements of lithium in clinical samples (Citterio et al., 2007).

2. Solubility Enhancement in Absorption Refrigeration Systems

Research has been conducted on using ionic liquids or zwitterionic compounds as anti-crystallization additives for lithium bromide and water systems, commonly used in absorption refrigeration technology. The presence of these additives significantly enhances the solubility of lithium bromide in water (Królikowska et al., 2018).

3. Role in Aggregation Studies and Carbonylation Reactions

Lithium morpholinoborohydride has been studied for its role in the aggregation of lithium dialkylamides in THF solution, particularly its ability to form mixed aggregates with morpholine. This research is significant for understanding carbonylation reactions (Nudelman et al., 1993).

4. Synthesis of Medicinally Interesting Polyfluoro Ketones

The compound has been used in the synthesis of polyfluoro ketones, which are potentially useful as inhibitors for various lipolytic enzymes. This synthesis involves the addition of lithium reagents to acyl derivatives, highlighting its utility in medicinal chemistry (Kokotos et al., 2008).

5. Characterization of Acyllithium Compounds

Studies have explored the reaction of lithium morpholide with various compounds, leading to the formation of mixed diamino lithium alkoxides. This research contributes to a deeper understanding of the chemistry of acyllithium compounds (Nudelman et al., 1998).

Safety And Hazards

In contact with water, Lithium morpholinoborohydride 1M solution releases flammable gas . It also causes severe skin burns and eye damage . Therefore, it is advised to handle and store contents under inert gas and protect from moisture . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

InChI

InChI=1S/C4H8BNO.Li/c5-6-1-3-7-4-2-6;/h1-4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOVKWOHYLLGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BLiNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635561
Record name Lithium hydrido(morpholin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium morpholinoborohydride 1M solut

CAS RN

144240-18-6
Record name Lithium hydrido(morpholin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium morpholinoborohydride
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